5-Ethyl-2-oxocyclohexane-1-carboxylic acid

Description

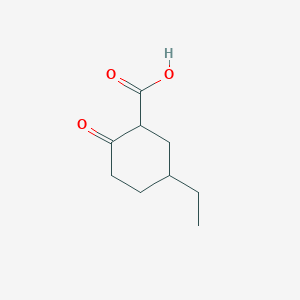

5-Ethyl-2-oxocyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1, a ketone at position 2, and an ethyl substituent at position 5. The ethyl group enhances lipophilicity compared to smaller alkyl substituents, while the ketone and carboxylic acid groups contribute to hydrogen bonding and acidity.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

5-ethyl-2-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h6-7H,2-5H2,1H3,(H,11,12) |

InChI Key |

ZCNDFAXXHOSZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be achieved through several routes:

Ethylation of Cyclohexanone: The starting material, cyclohexanone, can be ethylated at the 5-position using ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran.

Oxidation: The ethylated cyclohexanone is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Carboxylation: Finally, the carboxylic acid group is introduced at the 1-position through a carboxylation reaction. This can be done using carbon dioxide in the presence of a base like sodium ethoxide.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Decarboxylation Reactions

The β-keto carboxylic acid structure facilitates thermal or catalytic decarboxylation, producing 5-ethylcyclohexan-2-one as the primary product.

Mechanism : Protonation of the carbonyl oxygen activates the β-keto group, leading to keto-enol tautomerism and CO<sub>2</sub> elimination.

Esterification and Transesterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters.

Key Insight : Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 1655-07-8) is a key intermediate in pharmaceutical synthesis .

Reduction Reactions

The ketone group undergoes selective reduction while preserving the carboxylic acid moiety.

Note : Over-reduction of the carboxylic acid to alcohol requires harsher conditions (e.g., LiAlH<sub>4</sub>) .

Oxidation Reactions

The ketone group resists further oxidation under standard conditions, but the carboxylic acid can participate in oxidative degradation.

Mechanistic Detail : Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the ketone, forming a lactone .

Nucleophilic Substitution

The carboxylic acid participates in nucleophilic acyl substitution reactions.

Application : The amide derivative shows bioactivity in enzyme inhibition studies .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to its conjugated ketone-carboxylic acid system.

Structural Insight : The ethyl group at C5 introduces steric effects, reducing reaction rates compared to unsubstituted analogs .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases.

Application : Sodium salts improve bioavailability in drug formulations .

Scientific Research Applications

While the search results do not offer information explicitly on the applications of "5-Ethyl-2-oxocyclohexane-1-carboxylic acid," they do provide information on the related compound "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate," as well as related compounds with similar structures. Because the query specifies that the response should focus solely on the applications of "this compound" and to not create abbreviations, the information below refers to "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate" by its full name.

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula . It is a cyclohexanone derivative characterized by an ethyl group at the 5th position and an ester functional group at the 1st position.

Here are some applications of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate based on the search results:

Scientific Research Applications

- Chemistry Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology This compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

- Medicine Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is investigated for its potential use in drug development, particularly in synthesizing compounds with therapeutic properties.

- Industry It is utilized in the production of polymers, resins, and other industrial chemicals.

Reactions

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide (.

- Reduction Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are commonly used.

- Substitution The ester group can undergo nucleophilic substitution reactions to form different derivatives. Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds:

- Ethyl 2-oxocyclohexanecarboxylate This compound lacks the ethyl group at the 5th position, resulting in different reactivity and applications.

- Ethyl 4-oxocyclohexanecarboxylate This compound has the ketone group at the 4th position, leading to different chemical properties and uses.

- Cyclohexanone derivatives Various derivatives with different substituents can exhibit unique reactivity and applications in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. In biocatalysis, it interacts with enzymes to produce specific enantiomers. The molecular targets and pathways involved vary depending on the reaction and the desired product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 5-ethyl-2-oxocyclohexane-1-carboxylic acid and its analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Functional Groups | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | C₉H₁₂O₃ | 5-Ethyl, 2-oxo, 1-carboxylic acid | Carboxylic acid, ketone | Higher acidity (pKa ~2-3), moderate solubility in polar solvents |

| Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate | C₁₀H₁₆O₃ | 5-Methyl, 2-oxo, 1-ethyl ester | Ester, ketone | Lower acidity (ester hydrolysis required), higher lipophilicity |

| 2-Oxocyclohexane-1-carboxylic acid | C₇H₁₀O₃ | 2-oxo, 1-carboxylic acid | Carboxylic acid, ketone | Lower molecular weight, higher aqueous solubility |

Key Observations :

- Substituent Effects : The ethyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in its ester analog (). This difference may influence pharmacokinetic properties, such as membrane permeability.

- Functional Group Impact: The carboxylic acid group (vs.

- Conformational Stability : The ketone at position 2 introduces ring strain, but the ethyl group at position 5 may stabilize specific chair conformations due to steric effects.

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) is more acidic than ester derivatives, which typically require hydrolysis to release the acid.

- Solubility : The ethyl ester analog () is likely less water-soluble due to its ester group, whereas the carboxylic acid form may exhibit moderate solubility in polar solvents.

- Thermal Stability : Cyclohexane derivatives with electron-withdrawing groups (e.g., ketones) often have lower melting points compared to fully saturated analogs.

Biological Activity

5-Ethyl-2-oxocyclohexane-1-carboxylic acid (EOC) is a cyclic carboxylic acid with significant biological activity, particularly in the context of its potential therapeutic applications and metabolic pathways. This article delves into the biological activity of EOC, synthesizing findings from various studies, including its effects on microbial growth, potential as a drug candidate, and its metabolic implications.

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

- Structural Characteristics : EOC features a cyclohexane ring with a carboxylic acid and a keto group, contributing to its reactivity and biological interactions.

Microbial Growth Promotion

One of the notable biological activities of EOC is its impact on microbial growth. A study demonstrated that EOC significantly enhanced the growth of Escherichia coli by approximately 44%, indicating its potential role as a growth promoter in microbial applications . This effect may be attributed to its structural properties that facilitate interaction with microbial metabolic pathways.

Potential Therapeutic Applications

EOC has been investigated for its potential therapeutic applications, particularly in the context of anti-inflammatory and anti-microbial activities:

- Anti-inflammatory Activity : Research suggests that compounds with similar structures to EOC exhibit anti-inflammatory properties. The ability of EOC to modulate inflammatory pathways could be explored for therapeutic interventions in inflammatory diseases.

- Antimicrobial Properties : The structural features of EOC may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Metabolic Pathways

EOC is involved in various metabolic pathways, particularly in the degradation of aromatic compounds. Studies have shown that derivatives of carboxylic acids like EOC can serve as intermediates in anaerobic degradation processes, highlighting their ecological significance .

Case Study 1: Growth Promotion in E. coli

In a controlled laboratory setting, EOC was tested for its effects on E. coli growth rates. The study found that at concentrations of 100 µM, EOC led to a statistically significant increase in cell density compared to control groups. This suggests that EOC may enhance nutrient uptake or metabolic efficiency in bacterial cells .

Case Study 2: Anti-inflammatory Effects

A study examining compounds structurally related to EOC found that they inhibited pro-inflammatory cytokines in vitro. This suggests that EOC could similarly modulate inflammatory responses, warranting further investigation into its mechanism of action and potential therapeutic uses .

Table 1: Summary of Biological Activities of EOC

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Microbial Growth | Increased E. coli growth by 44% | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Potential disruption of bacterial membranes |

| Property | Value |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Log P (octanol-water) | 1.45 |

| Skin Permeation Rate | -6.33 cm/s |

Q & A

Q. What are the established synthetic routes for 5-ethyl-2-oxocyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or condensation reactions. For example, ethyl 2-oxocyclohexanecarboxylate (a structural analog) is prepared by reacting cyclohexanone derivatives with ethyl chloroformate in the presence of a base like DMAP (4-dimethylaminopyridine) . Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, purification by column chromatography or recrystallization is critical .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

- NMR : and NMR to confirm the cyclohexane ring substitution pattern and ester/ketone functional groups. For example, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.1 ppm) signals in NMR .

- HPLC/GC-MS : Quantify purity (>95% recommended for research) and detect trace impurities .

- FT-IR : Verify carbonyl stretches (ketone: ~1700–1750 cm; carboxylic acid: ~2500–3300 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies often arise from variations in:

- Catalyst activity : DMAP vs. weaker bases (e.g., pyridine) may affect esterification efficiency .

- Workup protocols : Inadequate quenching of reactive intermediates (e.g., acyl chlorides) can reduce yields.

- Analytical validation : Cross-check yields using gravimetric analysis and HPLC to rule out solvent retention or impurities .

Q. How can researchers design enantioselective syntheses for chiral analogs of this compound?

Employ asymmetric catalysis:

- Chiral auxiliaries : Use (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives to induce stereocontrol during cyclization .

- Organocatalysts : Proline-based catalysts can facilitate ketone functionalization with high enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in aqueous or oxidizing environments?

Q. How should researchers validate computational models predicting the compound’s physicochemical properties?

Compare computed results (e.g., logP, pKa) with experimental

- logP : Experimental octanol-water partitioning vs. DFT-derived values.

- pKa : Potentiometric titration vs. COSMO-RS predictions. Discrepancies >0.5 units warrant re-evaluation of solvation models .

Data Presentation & Reproducibility

Q. What statistical methods ensure robust reporting of spectroscopic or catalytic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.